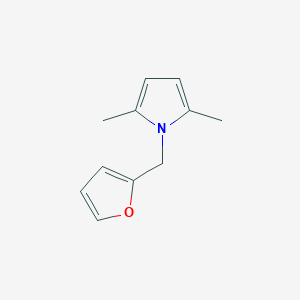
1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A derivative of pyrrole, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), was synthesized using aldol condensation, confirmed by spectroscopic analyses, and studied through quantum chemical calculations. This study contributes to understanding the interactions and properties of pyrrole derivatives (Singh, Rawat, & Sahu, 2014).
Development of Cyclic Oligomers
- Research on meso-Dialkylporphyrinogen-like mixed cyclic oligomers, including furans, pyrroles, and thiophenes, demonstrated the synthesis of these compounds through different condensation approaches, contributing to the field of heterocyclic chemistry (Nagarajan, Ka, & Lee, 2001).
Chemical Reactions and Product Formation
- The reaction of benzoyl chlorides with Huisgen's zwitterion, involving furan-2-ylmethyl-1H-pyrroles, has been studied to yield functionalized pyrroles and furans, expanding the synthetic applications of these compounds (Yavari, Mokhtarporyani-Sanandaj, Moradi, & Mirzaei, 2008).
Synthesis of Spiro-lactams and Polysubstituted Pyrroles
- A study on the synthesis of spiro-lactams and polysubstituted pyrroles from furfurylamines and ynones, followed by oxidation, reveals the potential for creating a variety of furan and pyrrole derivatives through dearomatizing oxidation (Peng, Li, Wang, Liu, & Yin, 2016).
Development of Molecular Receptors
- Research involving strapped calix[2]furan[4]pyrroles demonstrated their potential as ion-pair ligands towards fluoride salts, indicating applications in molecular recognition and sensor development (Cafeo, Kałędkowski, Kohnke, & Messina, 2006).
Electron Spin Resonance Studies
- Electron spin resonance studies on radical cations of pyrrole and furan derivatives provide insights into the electronic structures of these compounds, which is valuable for understanding their reactivity and properties in various chemical contexts (Rao & Symons, 1983).
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-5-6-10(2)12(9)8-11-4-3-7-13-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUVRTIRHVRLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
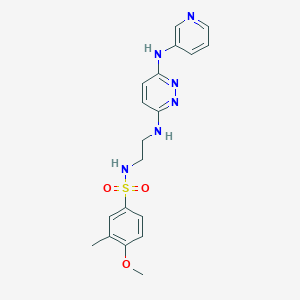
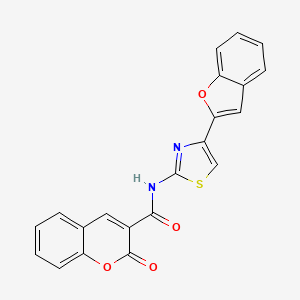
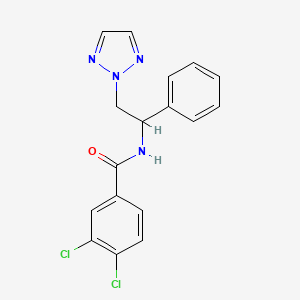
![Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2730657.png)
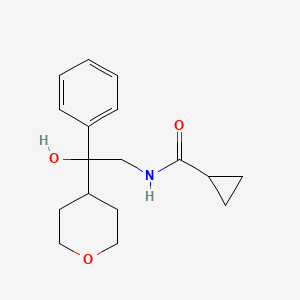
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2730663.png)
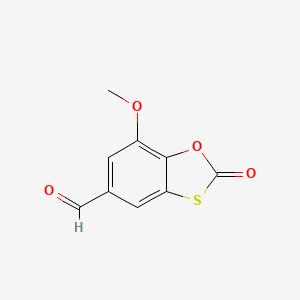
![Tert-butyl [(2-aminophenyl)sulfonyl]acetate](/img/structure/B2730667.png)

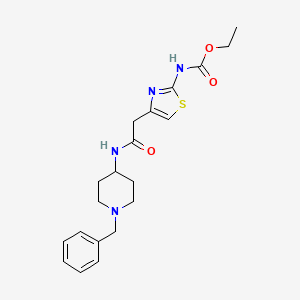
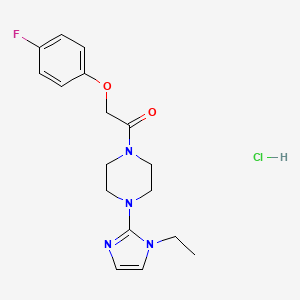
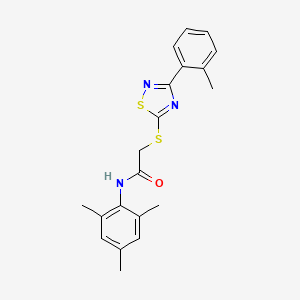

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2730675.png)
